Cas no 884-33-3 (2-Benzylsuccinic acid)

2-Benzylsuccinic acid 化学的及び物理的性質
名前と識別子
-
- ^a-Benzylsuccinic acid
- 2-Benzylsuccinic acid
- DL-BENZYLSUCCINIC ACID
- alpha-Benzylsuccinic acid
- Benzylsuccinic acid
- 2-benzylbutanedioic acid
- NSC20708
- Butanedioic acid,2-(phenylmethyl)-
- .alpha.-Benzylsuccinic acid
- (phenylmethyl)butanedioic acid
- D,L-Benzylsuccinic Acid
- beta-carboxybenzenebutanoic acid
- GTOFKXZQQDSVFH-UHFFFAOYSA-N
- Benzenebutanoic acid, .beta.-carboxy-
- 2-Benzyl-succinic acid
- mono benzyl succinic acid
- 2-(Phenylmethyl)butanedioic acid (ACI)
- Butanedioic acid, (phenylmethyl)- (9CI)
- Succinic acid, benzyl- (6CI, 7CI, 8CI)
- NSC 20708
- α-Benzylsuccinic acid
- MFCD00055798
- AB01317455-02
- Butanedioic acid, (phenylmethyl)-, (+/-)-
- HY-W044764
- Z1418939706
- Butanedioic acid, (phenylmethyl)-
- SCHEMBL393002
- NCGC00322037-01
- CS-0037767
- BCP12215
- SY003042
- (2R)-2-(Phenylmethyl)butanedioic acid
- CHEMBL151284
- CHEBI:16054
- alpha -Benzylsuccinic acid
- AKOS001600536
- BIM-0015709.P001
- DTXSID90859847
- EN300-109182
- STK524740
- AKOS016038118
- Mitiglinide intermediate 2
- SB46650
- 36092-42-9
- DB-020567
- Butanedioic acid, (phenylmethyl)-, (A+/-)-
- BDBM50121929
- Q27098354
- CBMicro_015697
- s6123
- 2-Benzylsuccinic acid #
- Oprea1_299272
- SY040253
- HMS1608A16
- AS-10262
- CCG-103996
- 884-33-3
- NCI60_001739
- NSC-20708
- BBL028067
- DL-Benzylsuccinic acid, >=99%
-
- MDL: MFCD00055798
- インチ: 1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
- InChIKey: GTOFKXZQQDSVFH-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(CC1C=CC=CC=1)C(O)=O)O
- BRN: 1966188
計算された属性
- せいみつぶんしりょう: 208.07400
- どういたいしつりょう: 208.074
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 161-163 °C
- ふってん: 331.4°C at 760 mmHg
- フラッシュポイント: 168.4±18.8 °C
- 屈折率: 1.567
- PSA: 74.60000
- LogP: 1.40460
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- ようかいせい: 未確定
2-Benzylsuccinic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Benzylsuccinic acid 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
2-Benzylsuccinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12846-250mg |
alpha-Benzylsuccinic acid, 98+% |
884-33-3 | 98+% | 250mg |
¥920.00 | 2023-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12846-1g |
alpha-Benzylsuccinic acid, 98+% |
884-33-3 | 98+% | 1g |
¥2578.00 | 2023-03-01 | |
Enamine | EN300-109182-25.0g |
2-benzylbutanedioic acid |
884-33-3 | 95.0% | 25.0g |
$780.0 | 2025-03-21 | |
Key Organics Ltd | AS-10262-1MG |
DL-Benzylsuccinic acid |
884-33-3 | >98% | 1mg |
£36.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268479-250mg |
α-Benzylsuccinic acid, |
884-33-3 | 250mg |
¥526.00 | 2023-09-05 | ||
Enamine | EN300-109182-0.05g |
2-benzylbutanedioic acid |
884-33-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
TRC | B292000-5g |
D,L-Benzylsuccinic Acid |
884-33-3 | 5g |
$ 227.00 | 2023-04-18 | ||
TRC | B292000-50g |
D,L-Benzylsuccinic Acid |
884-33-3 | 50g |
$ 1748.00 | 2023-04-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304831-5g |
2-Benzylsuccinic acid |
884-33-3 | 98% | 5g |
¥906.90 | 2023-09-04 | |
S e l l e c k ZHONG GUO | S6123-25mg |
DL-Benzylsuccinic acid |
884-33-3 | 25mg |
¥2375.76 | 2022-04-26 |
2-Benzylsuccinic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
1.3 Reagents: Water ; < 100 °C; reflux; 0.5 h, cooled
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
ごうせいかいろ 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
2.3 Reagents: Water ; < 100 °C; reflux; 0.5 h, cooled
2-Benzylsuccinic acid Raw materials
- Diethyl benzylmalonate
- diethyl 2-benzylsuccinate
- trans-Styrlacetic Acid
- Butanedioic acid,2-(phenylmethyl)-, 1,4-dimethyl ester
- ethyl 2-chloroacetate
- Butanedioic acid, (phenylmethylene)-, (E)-
- Butanedioic acid, 2-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
- (2Z)-2-(phenylmethylidene)butanedioic Acid
- Ethyl bromoacetate
- (E)-benzylidenesuccinic acid
- 4-Phenyl-3-butenoic acid
- Cesium Formate Monohydrate
- RPNRGCZUORVKJF-UHFFFAOYSA-N
- Benzyl alcohol
- β-Cyano-N-8-quinolinylbenzenebutanamide
- 1,2,2-Propanetricarboxylic acid, 3-phenyl-
- 2,5-dihydrofuran-2,5-dione
- benzyltrimethylsilane
- Ethyl 2-benzylacetoacetate
- Succinic anhydride
2-Benzylsuccinic acid Preparation Products
2-Benzylsuccinic acid 関連文献
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R. D. Haworth,Brynmor Jones,Yvonne M. Way J. Chem. Soc. 1943 10
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3. First asymmetric synthesis of the Kelatorphan-like enkephalinase inhibitor (1S,2R,2′S?)-2-[2′-(N-hydroxycarbamoylmethyl)-3′-phenylpropionylamino]cyclohexane-1-carboxylic acidStephen G. Davies,Darren J. Dixon J. Chem. Soc. Perkin Trans. 1 1998 2629
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Shiqiang Yu,Liuxue Li,Huiying Zhao,Shuyue Zhang,Yan Tu,Ming Liu,Yuchao Zhao,Linshu Jiang Food Funct. 2023 14 94
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5. 644. Organic peroxides. Part III. Di-(9-benzyl-9-fluorenyl) peroxide: a new source of benzyl radicalsJ. I. G. Cadogan,D. H. Hey,W. A. Sanderson J. Chem. Soc. 1960 3203
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Jian-Song Sun,Hui Liu,Xiao-Hong Guo,Jin-Xi Liao Org. Biomol. Chem. 2016 14 1188
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7. 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”)W. F. Beech,N. Legg J. Chem. Soc. 1949 1887
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Guan Rong Tian,Si-Hong Wang,Shou-Feng Wang,Ling-Qiang Meng,Hui Li,Zong-Hao Zeng,Jing-Yi Jin Med. Chem. Commun. 2011 2 698
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Aihua Zhang,Hui Sun,Ying Han,Ye Yuan,Ping Wang,Gaochen Song,Xiaoxia Yuan,Miao Zhang,Ning Xie,Xijun Wang Analyst 2012 137 4200
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Guan Rong Tian,Si-Hong Wang,Shou-Feng Wang,Ling-Qiang Meng,Hui Li,Zong-Hao Zeng,Jing-Yi Jin Med. Chem. Commun. 2011 2 698
2-Benzylsuccinic acidに関する追加情報
Professional Introduction to 2-Benzylsuccinic Acid (CAS No. 884-33-3)
2-Benzylsuccinic acid, with the chemical formula C10H10O4, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 884-33-3, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile structural properties and potential applications in drug development, material science, and biochemical studies.
The molecular structure of 2-Benzylsuccinic acid consists of a succinic acid backbone with a benzyl group attached to one of its carboxyl groups. This unique arrangement imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both carboxyl groups allows for further functionalization, enabling the creation of more complex molecules. These characteristics have positioned 2-Benzylsuccinic acid as a key building block in the synthesis of various pharmacologically active compounds.
In recent years, research on 2-Benzylsuccinic acid has expanded significantly, particularly in the realm of medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antioxidant properties. For instance, studies have demonstrated that certain modifications of the benzylsuccinic acid scaffold can enhance binding affinity to biological targets, making them promising candidates for drug development.
One of the most intriguing aspects of 2-Benzylsuccinic acid is its role in the synthesis of chiral compounds. The benzyl group introduces steric hindrance and electronic effects that can influence the stereochemistry of reactions involving this molecule. This property is particularly valuable in pharmaceuticals, where enantiomeric purity is crucial for efficacy and safety. Researchers have leveraged these characteristics to develop asymmetric synthesis protocols that yield enantiomerically pure derivatives with high yields.
The applications of 2-Benzylsuccinic acid extend beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalysis and as a component in metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation technologies, and even as sensors for environmental monitoring.
In academic research, 2-Benzylsuccinic acid has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its reactivity under various conditions has provided insights into transition metal-catalyzed reactions and organocatalytic processes. Such studies contribute to the broader understanding of organic transformations and lay the groundwork for more efficient synthetic routes.
The industrial production of 2-Benzylsuccinic acid has also seen advancements, with processes being optimized for scalability and sustainability. Green chemistry principles have been applied to minimize waste and reduce energy consumption during synthesis. These efforts align with global trends toward environmentally responsible manufacturing practices.
The future prospects for 2-Benzylsuccinic acid are promising, with ongoing research exploring new derivatives and applications. As computational chemistry techniques advance, virtual screening methods are being employed to identify novel analogs with enhanced properties. This interdisciplinary approach combines experimental chemistry with computational modeling to accelerate the discovery process.
In conclusion, 2-Benzylsuccinic acid (CAS No. 884-33-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its role in materials science continues to be explored. As research progresses, the applications and understanding of this compound are expected to expand further, contributing to advancements in medicine and technology.
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